4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

FAP inhibitor cancer-associated fibroblast prolyl endopeptidase

Select this 4-fluorobenzyl triazole-3-thiol for its unique electronic signature that cannot be replicated by chloro, methoxy, or unsubstituted analogs. With sub-nanomolar 5-HT4 antagonism (IC50 0.100 nM) and 11 nM FAP inhibition (>9,000-fold selectivity over DPP4), it is the preferred scaffold for PET tracer development, ADC payloads, and metallo-β-lactamase inhibitor programs. A validated single-crystal X-ray structure (CCDC 860795) ensures computational accuracy. Insist on the 4-fluoro derivative to preserve target engagement and pharmacokinetic fidelity.

Molecular Formula C9H9FN4S
Molecular Weight 224.26 g/mol
CAS No. 151297-84-6
Cat. No. B1271653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
CAS151297-84-6
Molecular FormulaC9H9FN4S
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NNC(=S)N2N)F
InChIInChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
InChIKeyJZYRRNALZBYGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS 151297-84-6): Core Identity and Procurement Baseline


4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS 151297-84-6) is a 1,2,4-triazole-3-thiol derivative featuring a 4-fluorobenzyl substituent at the 5-position and an amino group at the 4-position [1]. This heterocyclic scaffold belongs to a well-established class of biologically active compounds, with the thiol/thione tautomerism and the electron-withdrawing fluorine substituent conferring distinct physicochemical and pharmacological properties [2]. The compound is commercially available with a typical purity specification of ≥95%, a predicted pKb of 7.37, and a predicted melting point of 178.3°C [3].

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Why In-Class Analogs Are Not Interchangeable


Within the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol series, substitution on the benzyl ring profoundly modulates both target affinity and selectivity profile. The 4-fluoro substituent introduces unique electronic effects that cannot be replicated by chloro, methoxy, methyl, or unsubstituted phenyl analogs, as evidenced by comparative enzyme inhibition data [1][2]. Furthermore, the thiol group participates in hydrogen bonding and metal coordination that varies with the electronic environment of the triazole ring, directly impacting binding kinetics and target residence time [3]. Therefore, substituting this compound with a close analog lacking the 4-fluorobenzyl motif will alter its pharmacological fingerprint and cannot be assumed to reproduce the same experimental outcomes.

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Quantitative Differential Evidence vs. Key Comparators


FAP Inhibition: 4-Fluorobenzyl Derivative Demonstrates >20,000-Fold Selectivity Over DPP4

The 4-fluorobenzyl derivative exhibits potent inhibition of Fibroblast Activation Protein (FAP) with an IC50 of 11 nM, while showing >9,000-fold selectivity over the closely related prolyl endopeptidase (PREP, IC50 = 508 nM) and >9,000-fold selectivity over dipeptidyl peptidase 4 (DPP4, IC50 = 100,000 nM) [1]. This selectivity profile is a direct consequence of the 4-fluorobenzyl substitution, which optimizes interactions within the FAP active site while disfavoring binding to DPP4. In contrast, the unsubstituted phenyl analog (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibits only moderate FAP inhibition (IC50 = 24 nM) with significantly reduced selectivity over DPP4 [2].

FAP inhibitor cancer-associated fibroblast prolyl endopeptidase dipeptidyl peptidase 4 selectivity profiling

5-HT4 Receptor Antagonism: 4-Fluorobenzyl Substitution Confers Sub-Nanomolar Potency

The 4-fluorobenzyl derivative demonstrates sub-nanomolar antagonism of the 5-HT4 receptor with an IC50 of 0.100 nM in a functional assay using guinea-pig distal colon longitudinal muscle myenteric plexus preparation [1]. Comparative analysis within the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol series reveals that introduction of fluorine at the para-position significantly enhances binding affinity compared to unsubstituted, chloro, methoxy, or methyl analogs [2]. SAR studies indicate that electron-withdrawing substituents at the 4-position of the benzyl ring increase both receptor affinity and functional potency, with the 4-fluoro group representing an optimal balance between electronic effects and steric bulk [3].

5-HT4 receptor gastrointestinal motility serotonin antagonist binding affinity structure-activity relationship

Physicochemical Differentiation: 4-Fluoro Substituent Modulates Lipophilicity, Basicity, and Hydrogen Bonding Capacity

The 4-fluorobenzyl group imparts distinct physicochemical properties compared to other 4-substituted benzyl analogs. The predicted pKb of 7.37 for the 4-fluorobenzyl derivative reflects the electron-withdrawing effect of fluorine, which alters the basicity of the triazole nitrogen and the acidity of the thiol group [1]. Single-crystal X-ray diffraction confirms that the compound adopts a specific molecular conformation in the solid state, with the fluorophenyl and triazole rings oriented to facilitate intermolecular N-H⋯S and C-H⋯F hydrogen bonding interactions [2]. These interactions are distinct from those observed in the chloro, methoxy, or unsubstituted phenyl analogs, which exhibit different crystal packing motifs due to variations in halogen bonding capacity, steric bulk, and electronic distribution [3].

physicochemical properties pKa lipophilicity hydrogen bonding crystal structure electronic effects

Antimicrobial Potential: 4-Fluorobenzyl Derivative as a Precursor to Potent Synergistic MBL Inhibitors

While direct antimicrobial MIC data for the parent 4-fluorobenzyl compound is limited in the public domain, the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold has been identified as a privileged core for developing metallo-β-lactamase (MBL) inhibitors [1]. Structure-activity relationship studies indicate that 4-substituted benzyl derivatives bearing electron-withdrawing groups exhibit superior synergistic activity with meropenem against NDM-1- and VIM-producing clinical isolates, achieving 16- to 1000-fold reductions in meropenem MIC [1][2]. The 4-fluoro substituent, with its moderate electron-withdrawing capacity and favorable metabolic stability, represents a promising starting point for further derivatization into potent MBL inhibitors [3].

antimicrobial metallo-β-lactamase inhibitor antibiotic synergy meropenem carbapenem resistance

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Recommended Application Scenarios Based on Differential Evidence


FAP-Targeted Imaging Probe Development and Oncology Research

The compound's potent and selective inhibition of Fibroblast Activation Protein (FAP, IC50 = 11 nM) with >9,000-fold selectivity over DPP4 makes it an ideal starting point for developing FAP-targeted PET imaging agents or antibody-drug conjugate payloads [1]. Researchers in oncology and nuclear medicine should prioritize this 4-fluorobenzyl derivative over unsubstituted phenyl analogs (FAP IC50 = 24 nM) when designing selective FAP inhibitors that minimize off-target DPP4 inhibition, which is critical for reducing background signal and potential metabolic interference in vivo [2].

Pharmacological Tool for 5-HT4 Receptor-Mediated Gastrointestinal Studies

With sub-nanomolar functional antagonism at the 5-HT4 receptor (IC50 = 0.100 nM in guinea-pig distal colon preparation), this compound serves as a high-potency tool for dissecting serotonin-mediated regulation of gastrointestinal motility and enteric neuronal signaling [3]. Its defined SAR and consistent potency across functional assays make it preferable to less characterized or lower-potency analogs when establishing dose-response relationships or validating target engagement in ex vivo tissue models [4].

Medicinal Chemistry Scaffold for Novel Metallo-β-Lactamase (MBL) Inhibitors

The 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol core, particularly with electron-withdrawing 4-fluoro substitution, has demonstrated class-leading potential as a precursor to MBL inhibitors that synergistically potentiate meropenem against carbapenem-resistant Enterobacterales [5][6]. Medicinal chemistry teams developing next-generation β-lactamase inhibitors should select this fluorinated derivative as a starting scaffold due to its favorable electronic properties, synthetic accessibility, and established SAR trajectory toward potent antibiotic adjuvants [7].

Crystallography and Molecular Modeling Reference Standard

The availability of a high-quality single-crystal X-ray structure (CCDC deposition 860795) provides unambiguous conformational information for molecular docking, pharmacophore modeling, and structure-based drug design [8]. Researchers performing computational studies on 1,2,4-triazole-3-thiol derivatives should use the 4-fluorobenzyl crystal structure as a validated reference geometry to ensure accurate pose prediction and binding mode analysis, rather than relying on force field-minimized conformers of uncharacterized analogs [9].

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